molecular formula C13H17ClN2O3 B5829761 2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide

2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide

Cat. No.: B5829761
M. Wt: 284.74 g/mol
InChI Key: XQAVSBLJMQESAQ-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide is an organic compound with a molecular formula of C13H17ClN2O3 This compound is characterized by the presence of a chloro group, a nitro group, and two isopropyl groups attached to a benzamide core

Properties

IUPAC Name

2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-8(2)15(9(3)4)13(17)11-7-10(16(18)19)5-6-12(11)14/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAVSBLJMQESAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide typically involves the nitration of 2-chlorobenzamide followed by alkylation The nitration process introduces the nitro group at the 5-position of the benzamide ring This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

Major Products Formed

    Reduction: Formation of 2-chloro-5-amino-N,N-di(propan-2-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The nitro group can participate in redox reactions, while the chloro and isopropyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitro-N-(propan-2-yl)benzamide
  • 2-chloro-5-nitro-N,N-dimethylbenzamide
  • 2-chloro-5-nitro-N-phenylbenzamide

Uniqueness

2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide is unique due to the presence of two isopropyl groups, which can significantly affect its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide
Reactant of Route 2
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2-chloro-5-nitro-N,N-di(propan-2-yl)benzamide

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